cis-3-Fluorocyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Fluorocyclopentan-1-amine hydrochloride is a chiral compound with two stereoisomers. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of fluorine and amine groups in the cyclopentane ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired fluorinated cyclopentane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: These compounds are used in the development of new materials and as building blocks for various chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine involves their interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol: This compound is similar in structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
(1S,3R)-3-methoxycyclopentan-1-amine: Another similar compound with a methoxy group instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in (1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine makes these compounds unique. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable modification in drug design and other applications.
Properties
IUPAC Name |
(1S,3R)-3-fluorocyclopentan-1-amine;(1R,3S)-3-fluorocyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10FN.2ClH/c2*6-4-1-2-5(7)3-4;;/h2*4-5H,1-3,7H2;2*1H/t2*4-,5+;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLSZUNDEVAYFP-FZUHBSIMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.C1CC(CC1N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)F.C1C[C@H](C[C@H]1N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.